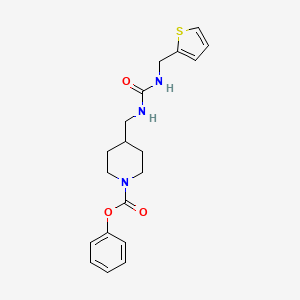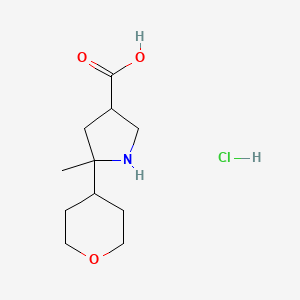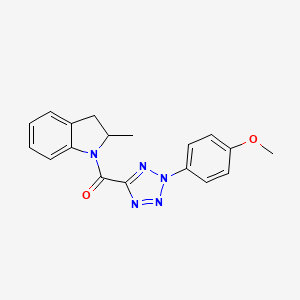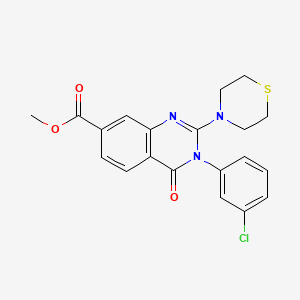![molecular formula C18H22N2O4S B2489514 N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953941-23-6](/img/structure/B2489514.png)
N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and related derivatives typically involves a multi-step process. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with various aryl amines to afford the parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides. These compounds are then further reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl- and N-ethyl- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides respectively, in the presence of lithium hydride and N,N-dimethylformamide (DMF) (Irshad, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the presence of the sulfonamide functional group, the 1,4-benzodioxane ring, and the specific substitutions made during synthesis.
Chemical Reactions and Properties
This compound derivatives demonstrate moderate to good activity against enzymes like BChE, AChE, and LOX. The presence of the sulfonamide group plays a crucial role in these interactions, as it is a common moiety affecting biological activity across a range of sulfonamide compounds. The chemical reactivity and interactions with biological targets can be further modulated by substituting different groups at the aryl ring or the nitrogen atom of the sulfonamide group.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substituents on the benzodioxane and sulfonamide groups. These properties are crucial for determining the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and the ability to form hydrogen bonds, are determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its ability to engage in hydrogen bonding, which can significantly affect the compound's interactions with biological molecules, including enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Sulfonamide derivatives exhibit significant biochemical activities, including enzyme inhibition. For example, they are investigated for their inhibitory effects on enzymes such as carbonic anhydrase isoenzymes, which are crucial for various physiological processes. Studies demonstrate that sulfonamide derivatives can selectively inhibit tumor-associated isozyme IX, suggesting potential applications in cancer therapy (Casey et al., 2004). Additionally, the interaction of these compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is explored, indicating their potential in treating neurodegenerative diseases (Irshad et al., 2019).
Pharmaceutical Research
In pharmaceutical research, sulfonamide derivatives are synthesized and evaluated for their therapeutic potentials, such as antimicrobial, antioxidant, and anti-inflammatory activities. Studies have shown that these compounds possess significant antimicrobial and antioxidant properties, making them candidates for developing new therapeutic agents (Badgujar et al., 2018). Moreover, their role in inhibiting enzymes like α-glucosidase suggests their potential application in managing diabetes (Abbasi et al., 2019).
Environmental Applications
Sulfonamide derivatives are also of interest in environmental science, particularly in the biodegradation of persistent pollutants. Research into the microbial metabolism of sulfonamide antibiotics reveals pathways for their degradation, which could inform strategies for mitigating antibiotic resistance spread in the environment (Ricken et al., 2013).
Analytical Chemistry
In analytical chemistry, sulfonamide derivatives serve as probes or reactants in developing detection methods for various biological and chemical substances. Their fluorescence properties, for example, can be harnessed for sensitive detection techniques in biochemical assays (Jun et al., 1971).
Wirkmechanismus
Target of Action
For instance, some dimethylamino-containing compounds have been found to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism .
Mode of Action
For example, the dimethylamino group can form hydrogen bonds with its target, leading to changes in the target’s function .
Biochemical Pathways
If the compound acts as a dpp-4 inhibitor, it could affect the incretin pathway, which is involved in glucose metabolism .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body .
Result of Action
If the compound acts as a dpp-4 inhibitor, it could lead to increased levels of incretins, hormones that stimulate insulin secretion, thereby lowering blood glucose levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(2)15-5-3-14(4-6-15)9-10-19-25(21,22)16-7-8-17-18(13-16)24-12-11-23-17/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMYCTXSXWIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)
